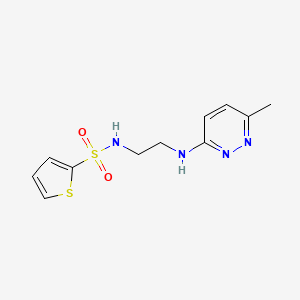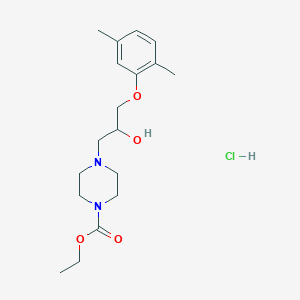![molecular formula C9H6Cl3N3 B2458049 2-Chlor-5-[(4,5-Dichlor-1H-imidazol-1-yl)methyl]pyridin CAS No. 1219564-99-4](/img/structure/B2458049.png)
2-Chlor-5-[(4,5-Dichlor-1H-imidazol-1-yl)methyl]pyridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a chloromethyl group and an imidazole ring that is further substituted with chlorine atoms
Wissenschaftliche Forschungsanwendungen
2-chloro-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]pyridine typically involves the chlorination of 2-chloro-5-methylpyridine in the presence of a catalyst. The reaction is carried out by adding 2-chloro-5-methylpyridine and a solvent to a reaction vessel, followed by the addition of a catalyst. The mixture is then refluxed while chlorine gas is bubbled through the solution .
Industrial Production Methods
In industrial settings, the production of 2-chloro-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]pyridine follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine oxides.
Reduction: Formation of reduced pyridine derivatives.
Wirkmechanismus
The mechanism of action of 2-chloro-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-5-methylpyridine: A precursor in the synthesis of 2-chloro-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]pyridine.
4,5-dichloro-1H-imidazole: Another imidazole derivative with similar structural features.
Uniqueness
2-chloro-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual presence of pyridine and imidazole rings makes it a versatile compound for various applications .
Eigenschaften
IUPAC Name |
2-chloro-5-[(4,5-dichloroimidazol-1-yl)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl3N3/c10-7-2-1-6(3-13-7)4-15-5-14-8(11)9(15)12/h1-3,5H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCMEOXCOGAWKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN2C=NC(=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
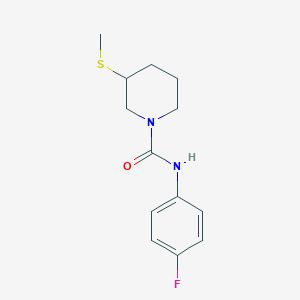
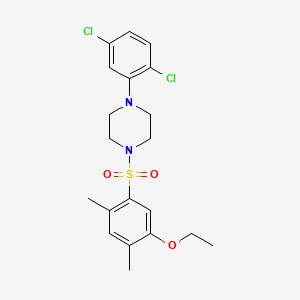
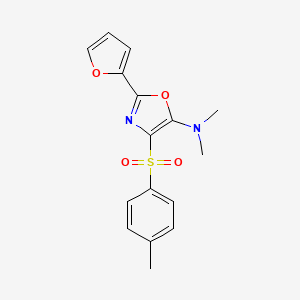
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2457974.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2457975.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2457977.png)
![5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2457978.png)
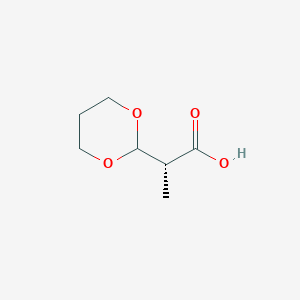
![[1-(Oxolan-3-yl)piperidin-4-yl]methanamine](/img/structure/B2457980.png)
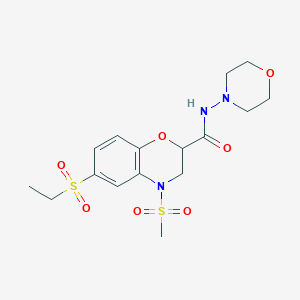
![2-((2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2457982.png)
![1-Cyclopentyl-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea](/img/structure/B2457986.png)
